1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol chemical structure
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol chemical structure
An In-Depth Technical Guide to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol: Synthesis, Characterization, and Pharmacological Potential
Introduction
The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a highly valuable pharmacophore.[1][3] This is particularly evident in the field of mycology, where azole-containing drugs, such as fluconazole and itraconazole, have become frontline therapies for treating fungal infections.[4][5] These agents function primarily by inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway.[4][6][7]
This guide provides a comprehensive technical overview of a specific, promising derivative: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol . We will delve into its rational synthesis, the analytical methodologies required for its structural confirmation, and the pharmacological basis for its potential as a lead compound in the development of new antifungal agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this molecule and its context within the broader landscape of azole-based therapeutics.
Chemical Structure and Physicochemical Properties
The structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is characterized by three key moieties: a 1H-1,2,4-triazole ring, a para-substituted phenyl linker, and a secondary alcohol. This combination of an aromatic system, a key pharmacophore, and a reactive/interactive functional group provides a rich template for biological activity and further chemical modification.
Diagram: Chemical Structure of the Target Compound
Caption: Chemical structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| General Class | Aromatic Azole Alcohol | - |
| Predicted LogP | ~1.0 - 1.5 | Inferred from similar structures |
| Appearance | Likely a white to off-white solid | Inferred from precursors[8][9] |
Rational Synthesis and Experimental Protocol
As a Senior Application Scientist, the goal is to develop a synthetic route that is not only efficient and high-yielding but also robust and reproducible. The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is best approached via a two-step sequence starting from commercially available materials. This strategy involves the initial formation of a ketone intermediate, followed by its selective reduction to the target alcohol.
Diagram: Synthetic Workflow
Caption: Two-step synthesis pathway for the target compound.
Step 1: Synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (Ketone Intermediate)
Causality: The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction.[8] We select 4-fluoroacetophenone as the starting material because the fluorine atom is an excellent leaving group, activated by the electron-withdrawing acetyl group at the para position. 1,2,4-Triazole acts as the nucleophile. The reaction is facilitated by a weak base, potassium carbonate (K₂CO₃), which deprotonates the triazole, enhancing its nucleophilicity. Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, and its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroacetophenone (1.0 eq), 1,2,4-triazole (1.0 eq), and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting acetophenone.
-
Heat the reaction mixture to 110-120 °C and maintain for 12-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water, which will precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the solid from ethanol to yield pure 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone as a solid.[8]
Step 2: Reduction to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Causality: The second step is the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[9] It is a mild and selective reducing agent, which will readily reduce the ketone without affecting the aromatic phenyl or triazole rings. Ethanol is an excellent solvent as it is protic, which is necessary for the work-up to protonate the intermediate alkoxide, and it effectively dissolves both the ketone substrate and the NaBH₄ reagent.
Protocol:
-
Dissolve the ketone intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Slowly add sodium borohydride (2.0 eq) to the solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the solution is neutral or slightly acidic. This will neutralize excess NaBH₄ and protonate the alkoxide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes). The organic layers contain the desired product.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence.
| Technique | Expected Observations |
| ¹H NMR | - Two distinct singlets in the downfield region (δ 8.0-9.5 ppm) corresponding to the two protons on the 1,2,4-triazole ring.[10] - A set of two doublets in the aromatic region (δ 7.5-8.0 ppm) for the para-substituted phenyl ring. - A quartet around δ 4.9-5.1 ppm for the methine proton (CH-OH). - A doublet around δ 1.5-1.7 ppm for the methyl (CH₃) protons. - A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the two carbons of the triazole ring (δ 140-155 ppm).[10] - Four signals for the aromatic carbons of the phenyl ring. - A signal for the methine carbon (CH-OH) around δ 65-75 ppm. - A signal for the methyl carbon (CH₃) around δ 20-25 ppm. |
| Mass Spec. (HR-MS) | - A precise molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₂N₃O⁺.[10] |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. - Aromatic C-H stretching just above 3000 cm⁻¹. - Aliphatic C-H stretching just below 3000 cm⁻¹. - C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[11] |
Pharmacological Context and Potential as an Antifungal Agent
The structural features of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol strongly suggest its potential as an antifungal agent, operating through the well-established mechanism of action for azole drugs.
Primary Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The vast majority of triazole antifungals exert their effect by targeting lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP450) enzyme.[4][6][12] This enzyme is essential for the biosynthesis of ergosterol, a primary sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6]
The proposed mechanism is as follows:
-
Binding: The N4 atom of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of the CYP51 enzyme.
-
Inhibition: This binding competitively inhibits the enzyme, preventing it from demethylating its natural substrate, lanosterol.
-
Depletion and Accumulation: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell.[6]
-
Cell Disruption: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).[4]
Diagram: Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by the triazole compound.
Future Directions
While the synthesis and structure of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol are well-defined, its biological activity requires empirical validation. The next logical steps for a research program would involve:
-
In Vitro Antifungal Screening: Evaluating the compound against a panel of clinically relevant fungal pathogens (e.g., Candida species, Aspergillus fumigatus) to determine its Minimum Inhibitory Concentration (MIC).[13][14]
-
Cytotoxicity Assays: Assessing its toxicity against mammalian cell lines to establish a preliminary therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the phenyl ring substituents or the alcohol moiety to optimize potency and selectivity.
Conclusion
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a molecule of significant interest to the drug discovery community. Its structure contains the essential pharmacophoric elements for potent antifungal activity. The well-established, two-step synthetic route described herein is both logical and practical, allowing for the efficient production of the compound for further study. The analytical techniques outlined provide a robust framework for its characterization. Based on the extensive precedent of azole antifungals, this compound stands as a promising candidate for investigation in the ongoing search for new and more effective treatments for fungal infections.
References
-
Silva, C. R., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 22(9), 1509. [Link]
-
EBSCO. (n.d.). Triazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]
-
Sternberg, R. S. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. [Link]
-
Wang, Y., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4183-4194. [Link]
-
Kumar, A., et al. (2018). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-6. [Link]
-
Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3642. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]
-
Stanciu, L. A., et al. (2026). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 12(1), 86. [Link]
-
AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]
-
AJOL.info. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]
-
International Journal of Chemical Science. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M1883. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E, E64(Pt 6), o1333. [Link]
-
MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3843. [Link]
-
Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Applications of Triazole Antifungal Drugs | MDPI [mdpi.com]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
